molecular formula C17H26N2O6S2 B3240404 SPDP-PEG3-acid CAS No. 1433996-96-3

SPDP-PEG3-acid

Cat. No.: B3240404
CAS No.: 1433996-96-3
M. Wt: 418.5 g/mol
InChI Key: KOUFRWRNINLSNS-UHFFFAOYSA-N
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Description

SPDP-PEG3-acid is a heterobifunctional polyethylene glycol polymer that combines three polyethylene glycol units with an SPDP group. The SPDP group is a cleavable short-chain crosslinker that forms amine-to-sulfhydryl conjugation. This compound is known for its high solubility and biocompatibility, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

SPDP-PEG3-acid is synthesized through a series of chemical reactions involving the conjugation of SPDP with polyethylene glycol units. The synthesis typically involves the following steps:

    Activation of SPDP: The SPDP group is activated using an activating agent such as HATU or EDC.

    Conjugation with Polyethylene Glycol: The activated SPDP is then conjugated with polyethylene glycol units to form this compound.

The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the stability of the compound. The final product is purified to achieve a high purity level of ≥95% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

SPDP-PEG3-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfide-linked conjugates and amide-linked conjugates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

SPDP-PEG3-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of proteins and peptides for various biological assays.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of biocompatible materials and coatings .

Mechanism of Action

The mechanism of action of SPDP-PEG3-acid involves the formation of stable amide bonds with primary amines and disulfide bonds with thiol groups. The SPDP group reacts with thiol groups to form disulfide bonds, which can be cleaved under reducing conditions. This property makes it useful for reversible conjugation in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPDP-PEG3-acid is unique due to its optimal balance of solubility and biocompatibility. The three polyethylene glycol units provide sufficient solubility, while the SPDP group offers a cleavable linkage for reversible conjugation. This makes it particularly useful in applications where both stability and reversibility are required .

Properties

IUPAC Name

3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6S2/c20-15(5-14-26-27-16-3-1-2-6-19-16)18-7-9-24-11-13-25-12-10-23-8-4-17(21)22/h1-3,6H,4-5,7-14H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUFRWRNINLSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123487
Record name 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433996-96-3
Record name 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1433996-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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